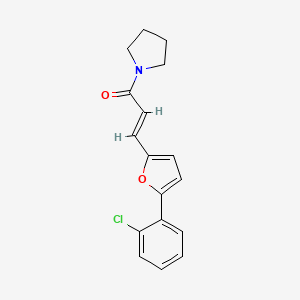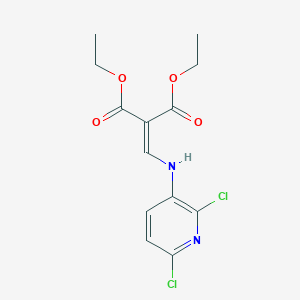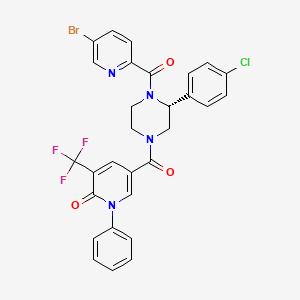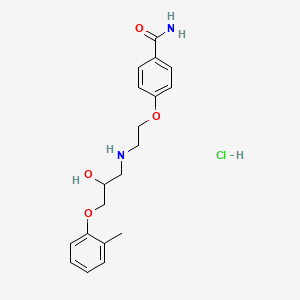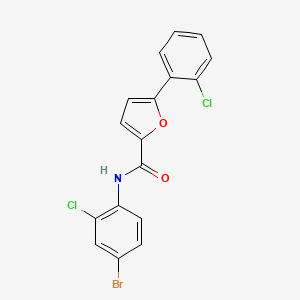![molecular formula C18H20ClNO B11938857 3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)
3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyldoxepin-D3 hydrochloride solution, cis/trans, 100 micrograms per milliliter in methanol (as free base), ampule of 1 milliliter, certified reference material, is a compound used primarily as an internal standard in various analytical applications. It is a deuterated form of N-Desmethyldoxepin, which is the primary metabolite of doxepin, a tricyclic antidepressant. This compound is particularly useful in gas chromatography and liquid chromatography applications, especially in forensic analysis, clinical toxicology testing, and urine drug testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyldoxepin-D3 hydrochloride involves the deuteration of N-Desmethyldoxepin. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyldoxepin molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated N-Desmethyldoxepin is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility in methanol.
Industrial Production Methods
Industrial production of N-Desmethyldoxepin-D3 hydrochloride solution involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal impurities, adhering to regulatory standards for certified reference materials .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyldoxepin-D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, N-Desmethyldoxepin.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Desmethyldoxepin-D3 N-oxide.
Reduction: N-Desmethyldoxepin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Desmethyldoxepin-D3 hydrochloride solution is widely used in scientific research due to its stability and reliability as an internal standard. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of doxepin and its metabolites in various samples.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of doxepin.
Medicine: Utilized in clinical toxicology to monitor therapeutic drug levels and detect potential overdoses.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods.
Mécanisme D'action
The mechanism of action of N-Desmethyldoxepin-D3 hydrochloride is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference point in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification using mass spectrometry techniques. This helps in the precise measurement of doxepin and its metabolites in various biological and environmental samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Desmethyldoxepin: The non-deuterated form, used similarly in analytical applications.
Doxepin-D3 hydrochloride: Another deuterated form of doxepin, used as an internal standard.
Desipramine hydrochloride: A tricyclic antidepressant used in similar analytical applications.
Uniqueness
N-Desmethyldoxepin-D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it an ideal internal standard for precise and accurate quantification in complex matrices .
Propriétés
Formule moléculaire |
C18H20ClNO |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;/i1D3; |
Clé InChI |
GNPPEZGJRSOKRE-XUNJSTFTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl |
SMILES canonique |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)
